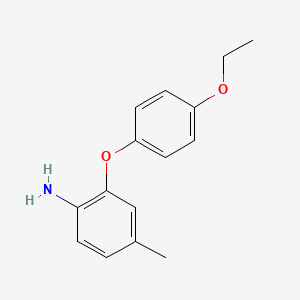
3-Chloro-4-(3-ethoxyphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(3-ethoxyphenoxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. Anilines are aromatic amines that have wide applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and polymers. The specific structure of 3-Chloro-4-(3-ethoxyphenoxy)aniline suggests it may have unique properties due to the presence of both chloro and ethoxyphenoxy substituents on the benzene ring.
Synthesis Analysis
The synthesis of related chloro-substituted anilines typically involves multi-step reactions starting from chloronitrobenzenes. For instance, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions . This suggests that a similar approach could be used for synthesizing 3-Chloro-4-(3-ethoxyphenoxy)aniline, with the additional step of introducing the ethoxyphenoxy group.
Molecular Structure Analysis
The molecular structure of chloro-substituted anilines is characterized by the presence of halogen atoms, which can significantly influence the polarization and crystal structure of these compounds. For example, chloro, bromo, and ethynyl substituents have been found to play similar roles in the crystal structures of 4-substituted anilines due to their similar polarizations . This information can be useful in predicting the crystal structure and intermolecular interactions of 3-Chloro-4-(3-ethoxyphenoxy)aniline.
Chemical Reactions Analysis
Chloro-substituted anilines can undergo various chemical reactions, including nucleophilic substitution and reactions with phosphorus trichloride oxide. For example, aniline hydrochlorides have been shown to react with POCl3 to yield trimeric cyclophosphazanes . Additionally, the presence of a chloro substituent can lead to intramolecular reactions, such as hydroxylation-induced chlorine migration, as seen in the biotransformation of certain triazenes . These reactions highlight the reactivity of the chloro group in aniline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted anilines are influenced by their substituents. For instance, the introduction of electron-withdrawing groups like chloro can affect the acidity and reactivity of the amino group. Kinetic and equilibrium studies of reactions involving chloro-substituted pyridines with anilines have provided insights into the substituent effects on reaction rates and mechanisms . The practical synthesis of a related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, demonstrated a high overall yield and robustness, indicating that similar methods could be applied to the synthesis of 3-Chloro-4-(3-ethoxyphenoxy)aniline with potentially favorable yields and properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The synthesis of various chloro derivatives of aniline, including 3-Chloro-4-(3-ethoxyphenoxy)aniline, often involves multiple steps starting from simpler chloronitrobenzene compounds. These processes are characterized by high yields and are environmentally friendly, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline with a yield of 72.0% (Wen Zi-qiang, 2007).
- Another example is the practical synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, featuring readily available materials, robustness, and minimal waste (Zhang Qingwen, 2011).
Environmental Applications
- Chloro derivatives of aniline, like 3-Chloro-4-(3-ethoxyphenoxy)aniline, are used in dye, pharmaceutical, and agricultural agent production. Their toxicity and accumulation potential make them targets for environmental remediation. For instance, halloysite has been studied as an effective adsorbent for these compounds in wastewater treatment (P. Słomkiewicz et al., 2017).
Pharmaceutical Research
- In the pharmaceutical domain, derivatives of anilines, including chloro derivatives, have been explored for their potential as kinase inhibitors. For example, compounds similar to 3-Chloro-4-(3-ethoxyphenoxy)aniline have shown promise in inhibiting Src kinase activity, crucial in cancer research (D. Boschelli et al., 2001).
Corrosion Inhibition and Material Science
- Some chloro derivatives of aniline are investigated as corrosion inhibitors for metals in acidic environments. Their molecular structure, redox behavior, and interaction with metal surfaces are key to their effectiveness (P. Udhayakala et al., 2013).
Propiedades
IUPAC Name |
3-chloro-4-(3-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKVICMIHNVFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-ethoxyphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)


![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)









![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)